

Spectroscopic and Structural Elucidation of Hamamelose: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hamamelose

Cat. No.: B1210370

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hamamelose, a branched-chain pentose (2-C-hydroxymethyl-D-ribose), is a naturally occurring sugar found in various plants, notably in the bark of *Hamamelis virginiana* (witch hazel). Its unique structure makes it a valuable chiral building block in organic synthesis and a component of bioactive natural products such as hamamelitannin. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and utilization in research and drug development. This guide provides a comprehensive overview of the available and predicted spectroscopic data for **hamamelose**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols for its analysis.

Physicochemical Properties of Hamamelose

A summary of the key physicochemical properties of D-**hamamelose** is presented below.

Property	Value
Molecular Formula	C ₆ H ₁₂ O ₆
Molecular Weight	180.16 g/mol
Exact Mass	180.06338810 Da
IUPAC Name	(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal

Spectroscopic Data

Mass Spectrometry (MS)

While experimental mass spectra of underivatized **hamamelose** are not widely published, predicted collision cross-section (CCS) values for various adducts provide valuable information for its identification by ion mobility-mass spectrometry. These values, calculated for D-**hamamelose**, offer insights into the ion's shape and size in the gas phase.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	181.07067	137.3
[M+Na] ⁺	203.05261	142.2
[M-H] ⁻	179.05611	130.6
[M+NH ₄] ⁺	198.09721	153.4
[M+K] ⁺	219.02655	141.3
[M+H-H ₂ O] ⁺	163.06065	133.4
[M+HCOO] ⁻	225.06159	151.5
[M+CH ₃ COO] ⁻	239.07724	168.3

Infrared (IR) Spectroscopy

Experimental IR spectra for **hamamelose** are not readily available. However, based on its structure, the following table summarizes the expected characteristic IR absorption bands for

its functional groups.[1][2]

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Alcohols)	Stretching (H-bonded)	3500 - 3200	Strong, Broad
C-H (Alkanes)	Stretching	3000 - 2850	Strong
C=O (Aldehyde)	Stretching	1740 - 1720	Strong
C-O (Alcohols, Ethers)	Stretching	1300 - 1000	Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **hamamelose** is not publicly accessible. The following tables provide representative chemical shift ranges for the protons (¹H) and carbons (¹³C) of furanose and pyranose forms of a branched pentose like **hamamelose**, based on known data for similar carbohydrate structures.[3][4][5][6] It is important to note that the exact chemical shifts will depend on the solvent, temperature, and the equilibrium between different anomeric and ring forms.

¹H NMR - Representative Chemical Shifts (ppm)

Proton	Furanose Form	Pyranose Form
H-1 (Anomeric)	5.1 - 5.4	4.8 - 5.2
H-2	-	-3.5 - 3.8
H-3	~4.0 - 4.3	~3.6 - 3.9
H-4	~3.9 - 4.2	~3.4 - 3.7
H-5	~3.6 - 3.8	~3.5 - 4.0
CH ₂ OH	~3.5 - 3.8	~3.6 - 3.9

¹³C NMR - Representative Chemical Shifts (ppm)

Carbon	Furanose Form	Pyranose Form
C-1 (Anomeric)	100 - 105	95 - 100
C-2	80 - 85	75 - 80
C-3	75 - 80	70 - 75
C-4	80 - 85	68 - 73
C-5	62 - 66	65 - 70
CH ₂ OH	60 - 64	61 - 65

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a polar compound like **hamamelose**.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of **hamamelose** in approximately 0.6 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O) for carbohydrates.[7][8][9]
- Ensure the sample is fully dissolved. Gentle warming may be necessary.
- Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
- The final sample height in the tube should be approximately 4-5 cm.[7]

Data Acquisition:

- ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. For samples in D₂O, the residual HDO signal is suppressed using a presaturation sequence. A "D₂O shake" can be performed by adding a drop of D₂O to a sample initially dissolved in a different solvent (like DMSO-d₆) to identify exchangeable -OH protons.[10][11]

- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired to obtain singlets for each carbon atom. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a higher sample concentration and longer acquisition time are typically required.
- 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.

IR Spectroscopy (ATR-FTIR)

Sample Preparation and Data Acquisition:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[12]
- Record a background spectrum of the clean, empty ATR crystal.[12]
- Place a small amount of solid **hamamelose** powder (a few milligrams) onto the center of the ATR crystal.[12][13]
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[13]
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000-400 cm^{-1} .
- After the measurement, clean the crystal surface thoroughly.[12]

Mass Spectrometry (ESI-MS)

Sample Preparation:

- Prepare a stock solution of **hamamelose** in a suitable solvent mixture, such as water:acetonitrile or water:methanol, at a concentration of approximately 1 mg/mL.[14]
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the same solvent system. [14]

- To enhance ionization and the formation of specific adducts, a low concentration of a salt (e.g., sodium acetate or ammonium acetate) can be added to the final solution.[15][16]

Data Acquisition:

- The sample is introduced into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Mass spectra are acquired in both positive and negative ion modes.
- Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate should be optimized to maximize the signal intensity of the analyte.
- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ions of interest to generate fragmentation patterns.

Biological Activity and Signaling Pathway

Hamamelitannin, a digalloyl ester of **hamamelose**, has been shown to exhibit insulin-mimetic activity.[17][18] One of its key actions is the potentiation of glucose uptake in cells by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane.[18][19] This process is a critical step in the insulin signaling pathway.

[Click to download full resolution via product page](#)

Caption: Hamamelitannin stimulates the insulin signaling pathway, leading to GLUT4 translocation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eng.uc.edu [eng.uc.edu]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. CARBON-13 NMR SPECTRA OF FURANOSE SUGARS * | Semantic Scholar [semanticscholar.org]
- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. studymind.co.uk [studymind.co.uk]
- 11. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. jasco.co.uk [jasco.co.uk]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. advion.com [advion.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Hamamelitannin's Antioxidant Effect and Its Inhibition Capability on α -Glycosidase, Carbonic Anhydrase, Acetylcholinesterase, and Butyrylcholinesterase Enzymes [mdpi.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Hamamelose: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210370#spectroscopic-data-nmr-ir-ms-of-hamamelose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com